molecular formula C8HD15O2 B602698 2-Propylpentanoic-D15 acid CAS No. 362049-65-8

2-Propylpentanoic-D15 acid

Cat. No. B602698
M. Wt: 159.30
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propylpentanoic acid is a short-chain fatty acid and potentially inhibits histone deacetylase action. It is known to promote tumor cell toxicity and increase susceptibility to radiation. 2-Propylpentanoic acid elevates the levels of γ-aminobutyric acid in the brain .


Molecular Structure Analysis

The molecular formula of 2-Propylpentanoic-D15 acid is C8H16O2 . The InChI string representation of its structure is InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D . The compound has a molecular weight of 159.30 g/mol .


Physical And Chemical Properties Analysis

2-Propylpentanoic-D15 acid has a molecular weight of 159.30 g/mol . The compound has a density of 0.9±0.1 g/cm³, a boiling point of 220.0±0.0 °C at 760 mmHg, and a flash point of 111.1±0.0 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .

Scientific Research Applications

1. Metabolic Studies and Bioanalysis

Valproic acid and its metabolites are a subject of extensive metabolic studies. For instance, Nau et al. (1981) developed a method for the quantitative determination of valproic acid and several metabolites in serum, urine, breast milk, and tissues. This method is significant for understanding the pharmacokinetics of valproic acid and its metabolites (Nau et al., 1981).

2. Valproic Acid Metabolism and Mitochondrial Fatty Acid Oxidation

Silva et al. (2008) reviewed the metabolism of valproic acid and its effects on mitochondrial fatty acid oxidation. They emphasized the importance of recognizing inborn errors of metabolism in cases of valproic acid-induced steatosis and acute liver toxicity (Silva et al., 2008).

3. Neuroprotective Mechanisms

Monti et al. (2009) focused on the neuroprotective mechanisms of valproic acid at biochemical, molecular, and epigenetic levels. Their review discusses the potential applications of valproic acid in neurodegenerative diseases, highlighting its effects on neuronal survival/apoptosis and synaptic plasticity (Monti et al., 2009).

4. Oxidative Stress and Hepatotoxicity

Chang & Abbott (2006) investigated the role of oxidative stress in valproic acid-associated hepatotoxicity. Their research adds to the understanding of the molecular mechanisms responsible for the hepatotoxic effects of valproic acid (Chang & Abbott, 2006).

5. Influence on Embryonic Folate Metabolism

Wegner & Nau (1992) explored the impact of valproic acid on embryonic folate metabolism during organogenesis, providing insights into the teratogenic mechanisms of valproic acid (Wegner & Nau, 1992).

6. Valproic Acid in Cancer Therapy

Research by Sun et al. (2020) sheds light on the application of valproic acid in cancer therapy, particularly in gastric cancer. They highlighted the inhibition of the HDAC1/PTEN/Akt signalling pathway, leading to apoptosis and autophagy in cancer cells (Sun et al., 2020).

7. Interaction with Histone Deacetylase

Shi et al. (2007) demonstrated that valproic acid promotes GRP78 levels and histone H4 hyperacetylation, suggesting a mechanism involving histone hyperacetylation for its clinical efficacy (Shi et al., 2007).

Safety And Hazards

2-Propylpentanoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may damage the unborn child . It is known to promote tumor cell toxicity .

Future Directions

While the specific future directions for 2-Propylpentanoic-D15 acid are not mentioned in the search results, 2-Propylpentanoic acid has been investigated for neuroprotective, anti-manic, and anti-migraine effects . It is currently a compound of interest in the field of oncology for its anti-proliferative effects and is the subject of many clinical trials in a variety of cancer types .

properties

IUPAC Name

2,3,3,4,4,5,5,5-octadeuterio-2-(1,1,2,2,3,3,3-heptadeuteriopropyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJJYAXOARWZEE-BKUSUEPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301232089
Record name Pentanoic-2,3,3,4,4,5,5,5-d8 acid, 2-(propyl-d7)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylpentanoic-D15 acid

CAS RN

362049-65-8
Record name Pentanoic-2,3,3,4,4,5,5,5-d8 acid, 2-(propyl-d7)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362049-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic-2,3,3,4,4,5,5,5-d8 acid, 2-(propyl-d7)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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